

Commercial suppliers and purity of "Pent-4-ene-1-thiol"

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Compound of Interest

Compound Name: Pent-4-ene-1-thiol

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Pent-4-ene-1-thiol: A Technical Guide for Researchers

Introduction: **Pent-4-ene-1-thiol** (CAS No. 17651-37-5) is a bifunctional organosulfur compound featuring a terminal alkene and a primary thiol group.[1][2] This unique structure makes it a valuable building block in organic synthesis, polymer science, and drug development. Its primary utility lies in its ability to participate in "click" chemistry, specifically the thiol-ene reaction, which allows for the efficient and orthogonal formation of thioether linkages under mild conditions. This guide provides an in-depth overview of its commercial availability, synthesis, and application, with a focus on experimental protocols and reaction mechanisms relevant to researchers and drug development professionals.

Commercial Availability and Purity

Pent-4-ene-1-thiol is available from specialized chemical suppliers. The purity of these reagents is critical for reproducible experimental results, particularly in sensitive applications like drug conjugation and polymer synthesis. Commercial grades are typically of high purity, as confirmed by quality control analyses.



Supplier	Partner/Brand	CAS Number	Stated Purity	Available Documentatio n
Sigma-Aldrich	Enamine	17651-37-5	> 95%[3][4]	Certificate of Analysis (COA), Safety Data Sheet (SDS)[5]

Note: Purity is guaranteed by the original manufacturer, Enamine, to be over 95%, confirmed by NMR and LC-MS.[3][4] Researchers should always consult the lot-specific Certificate of Analysis for precise purity data.

Experimental Protocols Synthesis of Pent-4-ene-1-thiol from 5-Bromo-1-pentene

A common and reliable method for preparing thiols is the reaction of an alkyl halide with thiourea, followed by alkaline hydrolysis of the intermediate S-alkylisothiouronium salt.[1][6] This two-step, one-pot procedure avoids the direct use of corrosive and odorous sulfide reagents and minimizes the formation of dialkyl sulfide byproducts.[1]

Reaction Scheme:

- Formation of Isothiouronium Salt: $CH_2=CH(CH_2)_3Br+S=C(NH_2)_2 \rightarrow [CH_2=CH(CH_2)_3-S-C(=NH_2)NH_2]^+Br^-$
- Hydrolysis to Thiol: [CH₂=CH(CH₂)₃-S-C(=NH₂)NH₂]+Br- + 2 NaOH → CH₂=CH(CH₂)₃SNa + OC(NH₂)₂ + NaBr + H₂O
- Acidification: CH₂=CH(CH₂)₃SNa + HCl → CH₂=CH(CH₂)₃SH + NaCl

Detailed Methodology:

• Step 1: Salt Formation. In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve thiourea (1.1 equivalents) in ethanol. Add 5-bromo-1-pentene (1.0 equivalent) to the solution.



- Heat the mixture to reflux and maintain for 3-4 hours. The reaction progress can be
 monitored by thin-layer chromatography (TLC) until the starting alkyl bromide is consumed.
 The S-(pent-4-en-1-yl)isothiouronium bromide intermediate will precipitate or be present in
 the reaction mixture.
- Step 2: Hydrolysis. Cool the reaction mixture to room temperature. Add a solution of sodium hydroxide (2.5 equivalents) in water.
- Heat the mixture again to reflux for an additional 2-3 hours to ensure complete hydrolysis of the isothiouronium salt.
- Step 3: Work-up and Purification. After cooling to room temperature, acidify the mixture carefully with dilute hydrochloric acid (e.g., 2 M HCl) to a pH of ~1-2.
- Transfer the mixture to a separatory funnel and extract with diethyl ether or dichloromethane (3 x volumes).
- Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate (MgSO₄).
- Filter the drying agent and concentrate the solvent under reduced pressure using a rotary evaporator.
- The crude **Pent-4-ene-1-thiol** can be purified by vacuum distillation to yield the final product.

Application Protocol: Photo-initiated Radical Thiol-Ene Reaction

The thiol-ene reaction is a cornerstone of "click" chemistry, enabling the formation of a thioether bond via the addition of a thiol across an alkene.[7] The radical-mediated pathway, often initiated by UV light, is highly efficient and proceeds via an anti-Markovnikov addition.[5][7] This protocol describes a general procedure for the intermolecular coupling of **Pent-4-ene-1-thiol** to a generic alkene (e.g., 1-octene).

Detailed Methodology:

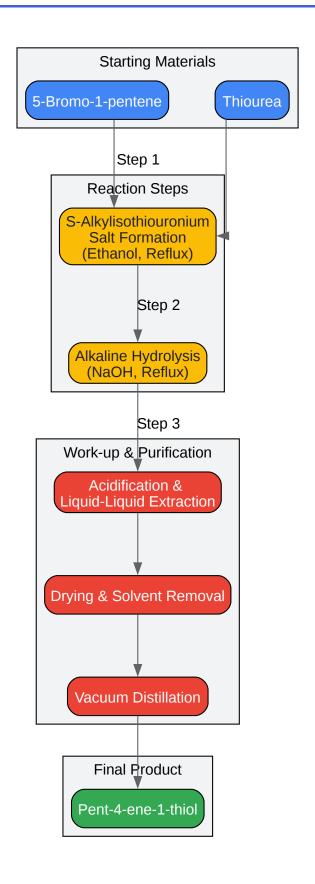


- Reaction Setup. In a quartz reaction tube, dissolve the alkene substrate (e.g., 1-octene, 1.0 equivalent) and Pent-4-ene-1-thiol (1.2 equivalents) in a suitable solvent such as dichloromethane or acetonitrile.
- Add a radical photoinitiator, such as 2,2-dimethoxy-2-phenylacetophenone (DMPA, 1-5 mol%).
- Degas the solution by bubbling with an inert gas (Nitrogen or Argon) for 15-20 minutes to remove oxygen, which can quench the radical reaction.
- Irradiation. Seal the reaction tube and place it under a UV lamp (e.g., 365 nm). Irradiate the mixture while stirring at room temperature.
- Monitoring and Work-up. Monitor the reaction by TLC or GC-MS. The reaction is typically complete within 1-2 hours.
- Once the reaction is complete, concentrate the mixture in vacuo to remove the solvent.
- The resulting crude thioether can be purified using silica gel column chromatography to remove the photoinitiator and any unreacted starting materials.

Key Workflows and Mechanisms Synthesis and Purification Workflow

The following diagram illustrates the logical workflow for the laboratory synthesis of **Pent-4-ene-1-thiol** from its common precursor, 5-bromo-1-pentene.





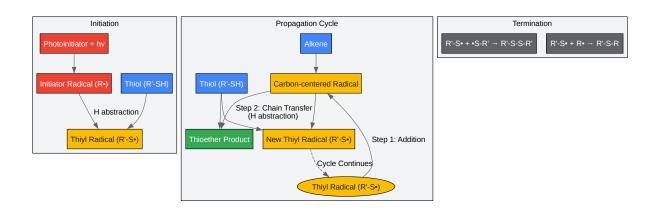
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Caption: Synthesis workflow for **Pent-4-ene-1-thiol**.



Mechanism of the Radical Thiol-Ene Reaction

The photo-initiated thiol-ene reaction proceeds through a free-radical chain mechanism. This process is highly valued for its efficiency and specificity.[7][8]



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Caption: Mechanism of the free-radical thiol-ene reaction.

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